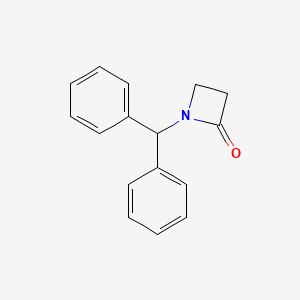

1-(Diphenylmethyl)azetidin-2-one

Cat. No. B8530181

M. Wt: 237.30 g/mol

InChI Key: WQQDDKYSNYNYLL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04190579

Procedure details

To a solution of lithium diisopropylamide (2.2 mmol) in ca. 15 ml tetrahydrofuran cooled to -78° was added, dropwise with stirring, 0.54 g (2 mmol) of N-benzhydryl-2-carboethoxyazetidine dissolved in 4 ml tetrahydrofuran. After stirring for 20 minutes at this temperature, 0.40 g (2.7 mmol) tert-butyldimethyl chlorosilane in 2 ml tetrahydrofuran was added dropwise to the orange solution over a 2 minute period. Stirring was continued at -78° for 5 minutes and the cooling bath was then removed. The solution was warmed slowly to 0° where it was maintained for 30 minutes, and then warmed to room temperature for 30 minutes with additional stirring. Photooxygenation included transferring the resulting solution to an oxygenation well containing Rose Bengal (10 mg) dissolved in 50 ml tetrahydrofuran. The solution was diluted with an equal volume of pentane, cooled to 0° and photooxygenated internally. Uptake of 1 equivalent (45 ml) of oxygen occurred over a 5 minute period. The solution was poured into 50 ml of a saturated ammonium chloride solution (pH 8), diluted and extracted several times with ether. The combined extracts were washed twice with saturated sodium chloride solution and dried over anhydrous sodium sulfate. Removal of solvents by filtration and rotary evaporation gave an orange oil which was applied to a 10×2 cm neutral alumina column packed as a slurry in hexane. Elution with 2:1 hexane-ethyl acetate gave 0.37 g of pale yellow oil, which by NMR analysis indicated a 55% yield of the desired beta-lactam. Crystallization of some of the product was effected by dissolving the oil in 0.5 ml of tetrahydrofuran and adding the solution dropwise to 100 ml of pentane cooled to -78°. Upon warming to room temperature, most of the white solid went back into solution. The small quantity of crystalline beta-lactam so obtained was dried under a high vacuum overnight: m.p. 63°-65°; IR (oil) cm-1 1740, 1380, 1250, 1050, 760, 700; NMR(CDCl3) delta 7.25 (10H, m), 6.15 (1H, s), 3.17 (2H, t, J=4 Hz), 2.90 (2H, t, J=4 Hz); mass spectrum m/e 237 (M+).

Name

Identifiers

|

REACTION_CXSMILES

|

C([N-]C(C)C)(C)C.[Li+].[CH:9]([N:22]1[CH2:25][CH2:24][CH:23]1C(OCC)=O)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([Si](C)(C)Cl)(C)(C)C.[O:39]=O.[Cl-].[NH4+]>O1CCCC1.CCCCCC>[CH:9]([N:22]1[CH2:25][CH2:24][C:23]1=[O:39])([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0.54 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(CC1)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)[Si](Cl)(C)C

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

dropwise with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise to the orange solution over a 2 minute period

|

|

Duration

|

2 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath was then removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was warmed slowly to 0° where it

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to an oxygenation well containing Rose Bengal (10 mg)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 50 ml tetrahydrofuran

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was diluted with an equal volume of pentane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted several times with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined extracts were washed twice with saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvents

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration and rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave an orange oil which

|

WASH

|

Type

|

WASH

|

|

Details

|

Elution with 2:1 hexane-ethyl acetate

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(CC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.37 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |